N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide is a complex organic compound with potential applications across various fields of scientific research. This compound integrates a benzenesulfonyl group, a tetrahydroquinoline ring, and a chlorophenoxyacetamide moiety, making it a unique molecule with distinct chemical properties.
Mechanism of Action
Target of Action
The primary target of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide is N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . GlmU is an enzyme involved in bacterial membrane synthesis .
Mode of Action
The compound interacts with GlmU, inhibiting its function . This interaction disrupts the synthesis of bacterial membranes, leading to a bactericidal effect .
Biochemical Pathways
The inhibition of GlmU disrupts the biochemical pathway responsible for the synthesis of bacterial cell walls . This disruption affects the integrity of the bacterial cell membrane, leading to cell death .
Pharmacokinetics
The compound’s antibacterial activity suggests that it is able to reach its target in bacterial cells
Result of Action
The compound’s action results in the death of bacterial cells . It has been shown to have bactericidal activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide has been found to exhibit antibacterial activity against both Gram-positive and Gram-negative pathogens .
Cellular Effects
The effects of this compound on cellular processes are not fully understood. It has been observed to have bactericidal activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting that it may influence cell function .
Molecular Mechanism
It is believed that the compound exerts its effects by interacting with specific molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzene-sulfonylation: The synthesis begins with a sulfonylation reaction, where a benzenesulfonyl chloride reacts with a suitable tetrahydroquinoline derivative under basic conditions to yield the sulfonylated product.
Amide Formation: The sulfonylated tetrahydroquinoline is then reacted with 4-chlorophenoxyacetic acid in the presence of a coupling reagent like DCC (Dicyclohexylcarbodiimide) to form the target acetamide compound.
Industrial Production Methods: In industrial settings, large-scale synthesis involves optimized reaction conditions such as controlled temperatures, solvent selections like DMF (Dimethylformamide), and catalysts like DMAP (4-Dimethylaminopyridine) to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It undergoes oxidation reactions primarily at the tetrahydroquinoline ring, which can be catalyzed by reagents like KMnO₄ or m-CPBA (meta-Chloroperoxybenzoic acid).
Reduction: Reduction reactions can be focused on the nitro group, if present, using reagents like Pd/C under hydrogen atmosphere.
Substitution: Electrophilic substitution can occur on the aromatic rings, especially with halogenating agents like NBS (N-Bromosuccinimide).
Common Reagents and Conditions:
Oxidation: m-CPBA, KMnO₄ in basic medium.
Reduction: Pd/C with H₂.
Substitution: NBS for bromination, Friedel-Crafts acylation with acyl chlorides and AlCl₃ as the catalyst.
Major Products Formed:
Oxidation: Hydroxylated or epoxidized products.
Reduction: Amino derivatives.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
Chemistry: Utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential application as a ligand in biochemical assays to study receptor-ligand interactions.
Medicine: Investigated for its pharmacological properties, including potential anticancer and anti-inflammatory activities.
Industry: Used in material science for the synthesis of novel polymers and as a catalyst in organic reactions.
Comparison with Similar Compounds
N-(quinolin-6-yl)-2-(4-chlorophenoxy)acetamide: Lacks the benzenesulfonyl group but shares the tetrahydroquinoline and chlorophenoxyacetamide structures.
N-(benzenesulfonyl)-2-(4-chlorophenoxy)acetamide: Lacks the tetrahydroquinoline structure, focusing on the chlorophenoxyacetamide and benzenesulfonyl groups.
N-(benzenesulfonyl)-N-(quinolin-6-yl)acetamide: Combines benzenesulfonyl with quinoline but without the chlorophenoxy group.
Uniqueness: N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-chlorophenoxy)acetamide stands out due to its multifunctional nature, allowing it to participate in diverse chemical reactions and exhibit multiple biological activities
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-chlorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-18-8-11-20(12-9-18)30-16-23(27)25-19-10-13-22-17(15-19)5-4-14-26(22)31(28,29)21-6-2-1-3-7-21/h1-3,6-13,15H,4-5,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWINYBJLQUQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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